molecular formula C13H24N2O2 B7509355 1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone

1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone

Cat. No. B7509355
M. Wt: 240.34 g/mol
InChI Key: MSSCHIMEXUJPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone, also known as DMEM, is a chemical compound that has gained significant attention in the field of scientific research. DMEM is a derivative of piperidine and morpholine, and its unique chemical properties make it a valuable compound for various laboratory experiments.

Mechanism of Action

1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone acts as a potent inhibitor of the monoamine oxidase enzyme, which is responsible for breaking down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone increases the levels of these neurotransmitters in the brain, leading to improved mood, cognition, and behavior.
Biochemical and Physiological Effects
Studies have shown that 1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone can improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. It has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for mood disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone is its ability to cross the blood-brain barrier and interact with the central nervous system. This makes it a valuable tool for studying various neurological disorders and diseases. However, 1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone also has limitations, including its potential toxicity and the need for careful dosing and monitoring in laboratory experiments.

Future Directions

There are several future directions for research involving 1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone. One potential area of study is the development of 1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone-based therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone and its potential side effects and toxicity. Finally, 1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone may also have applications in other areas of research, including drug discovery and development.
Conclusion
1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone, or 1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone, is a valuable chemical compound for scientific research due to its ability to cross the blood-brain barrier and interact with the central nervous system. Its unique chemical properties make it a valuable tool for studying various neurological disorders and diseases. While there are limitations to its use, 1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone has the potential to lead to new therapies and treatments for neurological disorders and other areas of research.

Synthesis Methods

1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone can be synthesized through a multi-step process involving the reaction of piperidine and morpholine with ethyl chloroacetate, followed by reduction and hydrolysis. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone has been widely used in scientific research for its ability to cross the blood-brain barrier and interact with the central nervous system. Its unique chemical structure allows it to bind to specific receptors in the brain, making it a valuable tool for studying various neurological disorders and diseases.

properties

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-2-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11-4-3-5-12(2)15(11)13(16)10-14-6-8-17-9-7-14/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSCHIMEXUJPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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